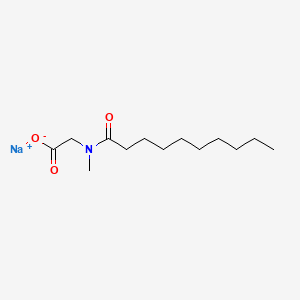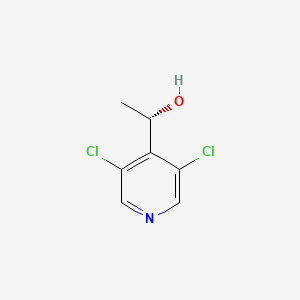
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol
Vue d'ensemble
Description
“(S)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol” is a chemical compound with certain properties1. However, the specific description of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources.
Synthesis Analysis
The specific synthesis process for “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources. However, there are resources available for related compounds1.Molecular Structure Analysis
The molecular structure of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources. However, there are resources available for related compounds1.Chemical Reactions Analysis
The specific chemical reactions involving “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.Safety And Hazards
The safety and hazards associated with “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.
Orientations Futures
The future directions for research or applications of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.
Please consult with a professional chemist or a reliable source for accurate information on “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol”.
Propriétés
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735855 | |
| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol | |
CAS RN |
1370347-50-4 | |
| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

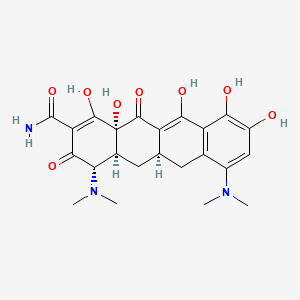
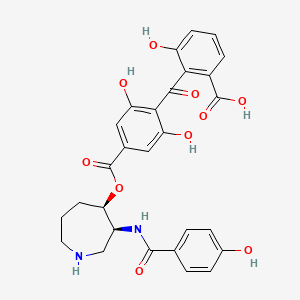



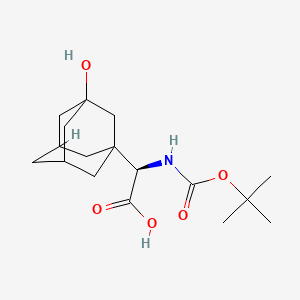

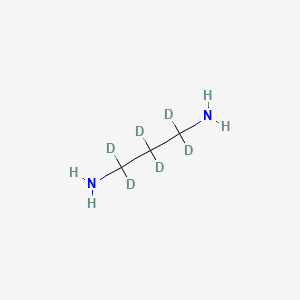
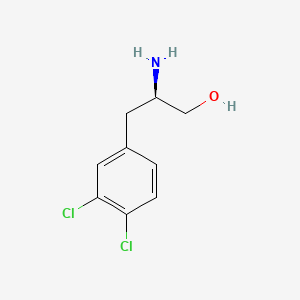
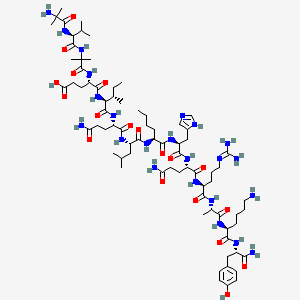
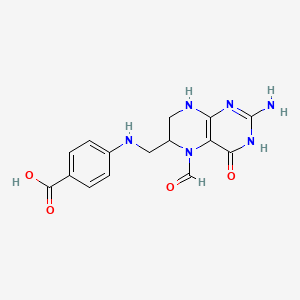
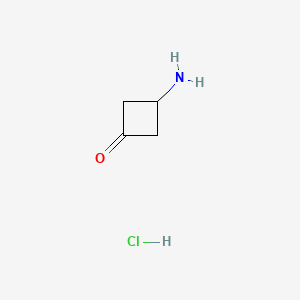
![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)
